
5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a cyclopropylamine derivative with a trifluoromethylated alkyl halide, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-5-(cyclopropyl)-3-(trifluoromethyl)pentanoic acid
- 5-Amino-5-(1-methylcyclopropyl)-3-(difluoromethyl)pentanoic acid
- 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)hexanoic acid
Uniqueness
Compared to similar compounds, 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2-3-9)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,2-5,14H2,1H3,(H,15,16) |
InChI Key |
GEEMPKQPMBVBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


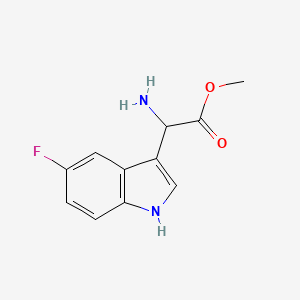
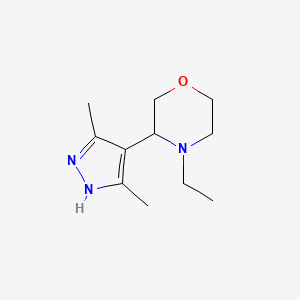
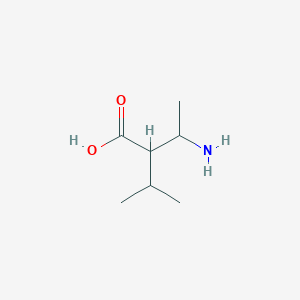
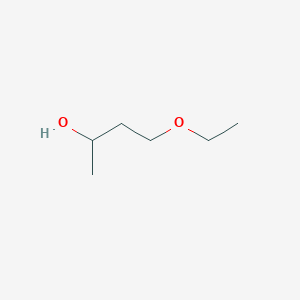
![(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13255083.png)


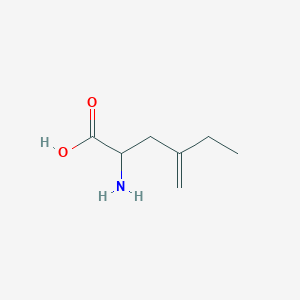
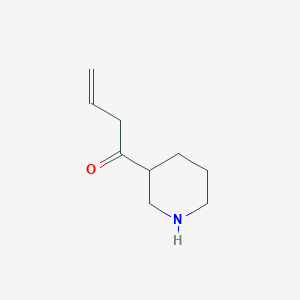
![1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine](/img/structure/B13255127.png)
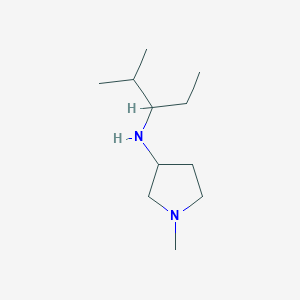
![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)
![Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B13255153.png)
![3-[(Tert-butylamino)methyl]phenol](/img/structure/B13255157.png)
